molecular formula C9H8Cl3NO2S B1668291 Captan CAS No. 133-06-2

Captan

Cat. No. B1668291
CAS RN: 133-06-2
M. Wt: 300.6 g/mol
InChI Key: LDVVMCZRFWMZSG-UHFFFAOYSA-N
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Description

Captan is a chloroalkylthio fungicide that belongs to the dicarboximide chemical family . It is predominantly used in agriculture as a fungicide on a wide variety of fruits, vegetables, and ornamentals on plant seeds, and also on food crop packaging boxes .


Synthesis Analysis

Captan’s synthesis involves complex chemical processes. A study shows that an accurate and highly sensitive analysis of Captan was accomplished using liquid chromatography-triple quadrupole linear ion trap mass spectrometry (LC-QqQIT) with selective ion mode; mass filtering, collision, and trapping condition .


Molecular Structure Analysis

The molecular structure of Captan is C9H8Cl3NO2S . It has an average mass of 300.589 Da and a mono-isotopic mass of 298.934143 Da .


Chemical Reactions Analysis

Captan’s chemical reactions have been studied using various techniques. For instance, liquid chromatography-triple quadrupole linear ion trap mass spectrometry (LC-QqQIT) has been used for the residue detection of Captan in different food commodities .


Physical And Chemical Properties Analysis

Captan has a specific gravity of 1.74 at 68°F, indicating that it is denser than water and will sink .

Scientific Research Applications

  • Food Analysis

    • Field : Analytical and Bioanalytical Chemistry .
    • Application : Captan is used in the residue detection of folpet and captan in six food commodities .
    • Method : The sample preparation method was based on the known QuEChERS protocol, except a mixture of acetonitrile/acetone was used for the sample extraction from the sesame seeds .
    • Results : Recovery ranged from 83 to 118% with a relative standard deviation below 19% in all the tested commodities .
  • Agriculture

    • Field : Plant Disease Management .
    • Application : Captan has become an increasingly important fungicide in the management of common apple diseases such as apple scab (Venturia inaequalis) and bitter rot (Colletotrichum spp.) .
    • Method : This study evaluated how adjuvants combined with captan affected the incidence and severity of apple scab and bitter rot on two different apple cultivars .
    • Results : Results showed that Li700 plus captan and Bond Max plus captan reduced disease incidence of apple scab and bitter rot in years with moderate to high disease pressure .
  • Environmental Risk Assessment

    • Field : Ecotoxicology .
    • Application : Captan is used in the refined environmental risk assessment and impact of the new classification .
    • Method : The EFSA conclusion on the peer review of the pesticide risk assessment of the active substance captan was drawn in the context of the renewal of approval of the active substance captan conducted in accordance with Commission Implementing Regulation (EC) No 844/2012 .
    • Results : The current statement contains the conclusions of the considerations related to the environmental revised risk assessment performed by the RMS, Austria, and to the new classification proposed by RAC on the toxicological reference values .
  • Wood Preservation

    • Field : Wood Science .
    • Application : Captan fungicide has found its way into the domain of wood preservation .
    • Method : The specific methods of application in wood preservation are not detailed in the source .
    • Results : The specific results or outcomes of using Captan in wood preservation are not detailed in the source .
  • Pesticide Risk Assessment

    • Field : Toxicology .
    • Application : Captan is used in the peer review of the pesticide risk assessment of the active substance captan .
    • Method : The review was conducted in accordance with Commission Implementing Regulation (EC) No 844/2012 .
    • Results : The review resulted in a conclusion regarding the risk assessment of the active substance captan .
  • Food Detection

    • Field : Food Science .
    • Application : Captan is used in the detection of a compound through multiple reaction transition (MRM) experiments .
    • Method : Folpet and captan are degraded inside the different parts of the heated gas chromatography-tandem mass spectrometry (GC-QqQ) system into phthalimide (PI) and tetrahydrophthalimide (THPI), respectively .
    • Results : The specific results or outcomes of these experiments are not detailed in the source .
  • Environmental Risk Assessment

    • Field : Ecotoxicology .
    • Application : Captan is used in the refined environmental risk assessment and impact of the new classification .
    • Method : The EFSA conclusion on the peer review of the pesticide risk assessment of the active substance captan was drawn in the context of the renewal of approval of the active substance captan conducted in accordance with Commission Implementing Regulation (EC) No 844/2012 .
    • Results : The current statement contains the conclusions of the considerations related to the environmental revised risk assessment performed by the RMS, Austria, and to the new classification proposed by RAC on the toxicological reference values .
  • Pesticide Risk Assessment

    • Field : Toxicology .
    • Application : Captan is used in the peer review of the pesticide risk assessment of the active substance captan .
    • Method : The review was conducted in accordance with Commission Implementing Regulation (EC) No 844/2012 .
    • Results : The review resulted in a conclusion regarding the risk assessment of the active substance captan .
  • Food Detection

    • Field : Food Science .
    • Application : Captan is used in the detection of a compound through multiple reaction transition (MRM) experiments .
    • Method : Folpet and captan are degraded inside the different parts of the heated gas chromatography-tandem mass spectrometry (GC-QqQ) system into phthalimide (PI) and tetrahydrophthalimide (THPI), respectively .
    • Results : The specific results or outcomes of these experiments are not detailed in the source .

Safety And Hazards

Captan is classified as a Group B2, probable human carcinogen . Acute dermal exposure to Captan may cause dermatitis and conjunctivitis in humans. Ingestion of large quantities of Captan may cause vomiting and diarrhea in humans . It is advised to avoid contact with skin, eyes, or clothing and to ensure adequate ventilation when handling Captan .

properties

IUPAC Name

2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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InChI

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2
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InChI Key

LDVVMCZRFWMZSG-UHFFFAOYSA-N
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Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl
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Molecular Formula

C9H8Cl3NO2S
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DSSTOX Substance ID

DTXSID9020243
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Molecular Weight

300.6 g/mol
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Physical Description

Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide., Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH], WHITE CRYSTALS., Odorless, white, crystalline powder., Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 5.1 mg/L at 25 °C, 7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C, 20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C, Slightly soluble in ethylene dichloride, For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: (none), (77 °F): 0.0003%
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Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.74 g/cu cm at 25 °C, Relative density (water = 1): 1.74, 1.74
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Vapor Pressure

less than 0.00001 mmHg at 77 °F (NTP, 1992), 9X10-8 mm Hg at 25 °C, 0 mmHg (approx)
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Impurities

... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan., One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide.
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Product Name

Captan

Color/Form

White to cream powder, Crystals from carbon tetrachloride, Colorless crystals, White, crystalline powder [Note: Commercial product is a yellow powder]

CAS RN

133-06-2
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Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-[(trichloromethyl)thio]-
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Melting Point

352 °F (NTP, 1992), 172.5 °C, Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/, No melting point; decomposes at 178 °C, 352 °F, 352 °F (Decomposes)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Captan
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0099.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Captan

Citations

For This Compound
129,000
Citations
GT Arce, EB Gordon, SM Cohen… - Critical reviews in …, 2010 - Taylor & Francis
… cytotoxicity and mutagenicity disappeared if cells and captan were added to media … of captan or captan products with serum thiols. In a meeting abstract (data not presented), captan, …
Number of citations: 50 www.tandfonline.com
EB Gordon - Hayes' Handbook of Pesticide Toxicology, 2010 - Elsevier
Publisher Summary This chapter provides a toxicological overview of the broad-spectrum protectant fungicides, captan and folpet. These compounds along with a third, captafol, are …
Number of citations: 43 www.sciencedirect.com
BA Bridges - Mutation Research/Reviews in Genetic Toxicology, 1975 - Elsevier
… captan is determined largely by the lability of the -NS- bond. Following oral intubation of 5oo mg/kg to rabbits no captan … The high thiol levels in blood result in rapid inactivation of captan…
Number of citations: 100 www.sciencedirect.com
NL Wolfe, RG Zepp, JC Doster… - Journal of Agricultural …, 1976 - ACS Publications
… carried out employing a GC method to determine the concentration of captan at various time … to the captan peak. Since both peak sizes varied with each sample injection, captan was …
Number of citations: 68 pubs.acs.org
MV Martınez-Toledo, V Salmeron, B Rodelas… - Applied Soil …, 1998 - Elsevier
The effects of Captan at rates of 2.0, 3.5, 5.0 and 10.0 kg ha −1 on microbial function were studied in four agricultural soils under aerobic conditions. Parameters monitored included total …
Number of citations: 131 www.sciencedirect.com
J de Cock, D Heederik, JSM Boleij… - American Industrial …, 1998 - Taylor & Francis
This study characterized occupational exposure to pesticides in fruit growing in The Netherlands to assess determinants of exposure. Large-scale exposure surveys were carried out …
Number of citations: 64 www.tandfonline.com
SK Chen, CA Edwards, S Subler - Soil Biology and Biochemistry, 2001 - Elsevier
… We investigated the effects of three fungicides, benomyl, captan and chlorothalonil, on soil … experiments, one with captan and chlorothalonil and another with captan. In each laboratory …
Number of citations: 323 www.sciencedirect.com
H Boran, E Capkin, I Altinok, E Terzi - Experimental and Toxicologic …, 2012 - Elsevier
… , captan, to juvenile rainbow trout was evaluated under static-renewal test condition. Actual concentrations of captan ranged from 0.05 to 1.00 mg/L. The concentrations of captan that …
Number of citations: 87 www.sciencedirect.com
DFK Rawn, SC Quade, WF Sun, A Fouguet, A Bélanger… - Food Chemistry, 2008 - Elsevier
… captan residues than had apples that had been rinsed alone (p < 0.0001). Although captan … Estimated mean captan intakes resulting from consumption of raw apples were established …
Number of citations: 74 www.sciencedirect.com
N Tort, B Turkyilmaz - Pakistan Journal of Biological Sciences, 2003 - researchgate.net
… effects of the fungicide Captan on … Captan with 6-day intervals starting with 2-month old seedlings. The results showed that germination rate decreased with all concentrations of Captan, …
Number of citations: 40 www.researchgate.net

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